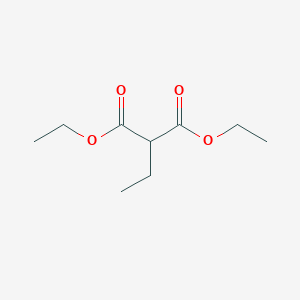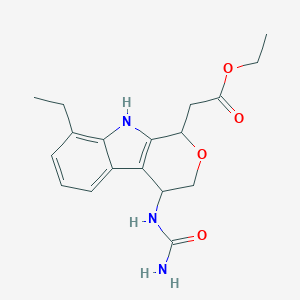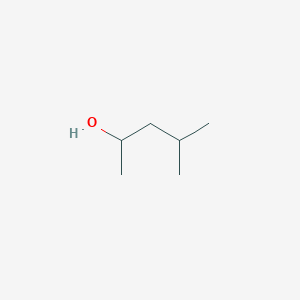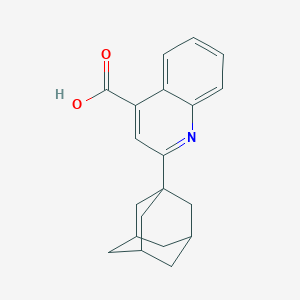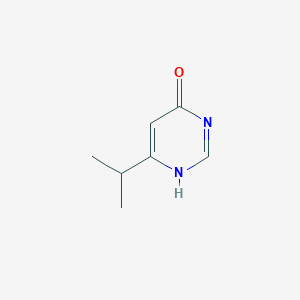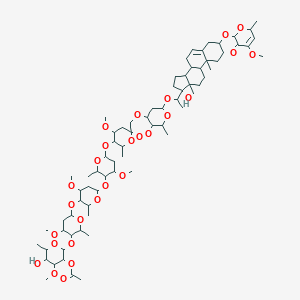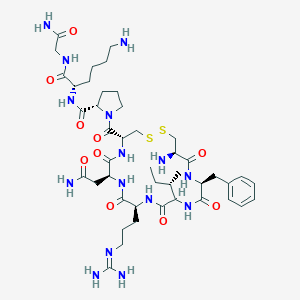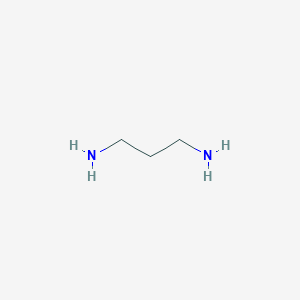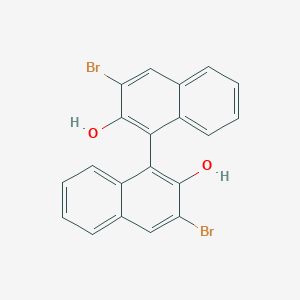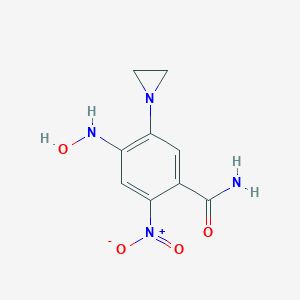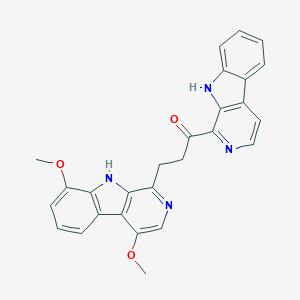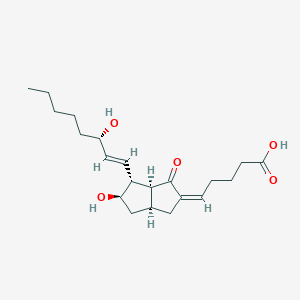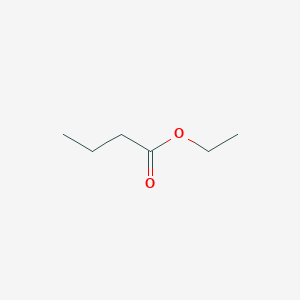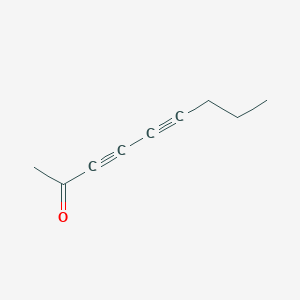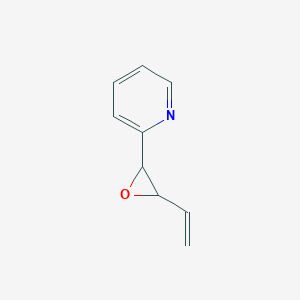
Pyridine, 2-(3-ethenyloxiranyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Vinyl-2-oxiranyl)pyridine is a compound that belongs to the class of oxiranyl-pyridines. These compounds are characterized by the presence of an epoxide ring fused to a pyridine ring. The vinyl group attached to the epoxide ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Vinyl-2-oxiranyl)pyridine typically involves the reaction of 2-vinylpyridine with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
Industrial production of 2-(3-Vinyl-2-oxiranyl)pyridine can be achieved through a one-step process involving the reaction of 2-picoline and formaldehyde under acidic conditions. This method is advantageous due to its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Vinyl-2-oxiranyl)pyridine undergoes various types of chemical reactions, including:
Epoxide Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Substitution Reactions: The vinyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Epoxide Ring Opening: Chiral primary amines, Sc(OTf)3/diisopropylethylamine, at 80°C for 7 days.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
β-Amino Alcohols: Formed from the epoxide ring opening with chiral amines.
Ketones and Alcohols: Formed from oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
2-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of chiral ligands and catalysts.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine involves the interaction of its epoxide ring with various nucleophiles. The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The vinyl group can also participate in addition reactions, further expanding the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxiranyl-pyridine: Similar structure but lacks the vinyl group.
2-Vinylpyridine: Lacks the epoxide ring.
Styrene Oxide: Contains an epoxide ring but lacks the pyridine ring.
Uniqueness
2-(3-Vinyl-2-oxiranyl)pyridine is unique due to the presence of both an epoxide ring and a vinyl group attached to a pyridine ring. This combination of functional groups makes it highly versatile for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
119883-70-4 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2 |
InChI-Schlüssel |
KQZCYCFEWMAJBR-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
Kanonische SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
Synonyme |
Pyridine, 2-(3-ethenyloxiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


